molecular formula C10H15NO2S B6613030 3-methanesulfonyl-2,4,6-trimethylaniline CAS No. 1082878-81-6

3-methanesulfonyl-2,4,6-trimethylaniline

Cat. No. B6613030
CAS RN: 1082878-81-6
M. Wt: 213.30 g/mol
InChI Key: UVQLNZVFRMPHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methanesulfonyl-2,4,6-trimethylaniline (MSTA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of aniline, which is an aromatic amine that has been used as a starting material in the synthesis of various compounds. MSTA has been studied for its potential applications in the fields of organic chemistry, pharmacology, and biochemistry.

Scientific Research Applications

3-methanesulfonyl-2,4,6-trimethylaniline has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances. It has also been studied for its potential use in the synthesis of new drugs, as well as its potential applications in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-2,4,6-trimethylaniline is not well understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as proteases, which are responsible for the breakdown of proteins in the body. In addition, it may also act as a scavenger of free radicals, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases. In addition, it has been found to act as an antioxidant, which may help to protect cells and tissues from oxidative damage. It has also been found to reduce inflammation, and it may also have an effect on the immune system.

Advantages and Limitations for Lab Experiments

3-methanesulfonyl-2,4,6-trimethylaniline has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is also relatively inexpensive. In addition, it is relatively stable, and it can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it has a low solubility in organic solvents. In addition, its low solubility can make it difficult to use in certain types of experiments.

Future Directions

3-methanesulfonyl-2,4,6-trimethylaniline has potential for use in a variety of scientific fields. It could be used in the development of new drugs, and it could also be used in the synthesis of novel compounds. In addition, it could be used in the development of new therapeutic agents, and it could also be used in the synthesis of new materials. Finally, it could be used in the development of new diagnostic methods, and it could also be used in the synthesis of new catalysts.

Synthesis Methods

3-methanesulfonyl-2,4,6-trimethylaniline can be synthesized through a variety of methods. The most commonly used method is the reaction of aniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces this compound and hydrochloric acid as byproducts. Other methods of synthesizing this compound include the reaction of aniline with sulfuric acid, the reaction of aniline with thionyl chloride, and the reaction of aniline with chloroform.

properties

IUPAC Name

2,4,6-trimethyl-3-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-6-5-7(2)10(14(4,12)13)8(3)9(6)11/h5H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQLNZVFRMPHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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